Cas no 82583-95-7 (2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde)
82583-95-7 structure
Product Name:2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde
Numero CAS:82583-95-7
MF:C15H15NO3
MW:257.284504175186
CID:60466
PubChem ID:12773100
Update Time:2025-04-18
2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde
- 2-Amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one
- 2-amino-4-(5-methyl-furan-2-yl)-indeno[1,2-d]pyrimidin-5-one
- 2-amino-4-(benzyloxy)-5-methoxybenzaldehyde
- 82583-95-7
- 2-amino-5-methoxy-4-phenylmethoxybenzaldehyde
- (4-Cyanobenzyl)triphenylphosphonium
- FT-0720638
-
- Inchi: 1S/C15H15NO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
- Chiave InChI: OEYAUKWPLZOARO-UHFFFAOYSA-N
- Sorrisi: O(CC1C=CC=CC=1)C1C=C(C(C=O)=CC=1OC)N
Proprietà calcolate
- Massa esatta: 257.10500
- Massa monoisotopica: 257.10519334g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 279
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 61.6Ų
Proprietà sperimentali
- Densità: 1.213
- Punto di fusione: 198-200 ºC
- Punto di ebollizione: 447.614°C at 760 mmHg
- Punto di infiammabilità: 216.37°C
- Indice di rifrazione: 1.626
- PSA: 61.55000
- LogP: 3.25010
2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A294360-2.5mg |
2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde |
82583-95-7 | 2.5mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A294360-5mg |
2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde |
82583-95-7 | 5mg |
$ 370.00 | 2022-06-08 | ||
| TRC | A294360-10mg |
2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde |
82583-95-7 | 10mg |
$ 585.00 | 2022-06-08 |
2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
82583-95-7 (2-Amino-5-methoxy-4-(phenylmethoxy)benzaldehyde) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti